molecular formula C9H5N3O B1440690 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 885275-69-4

2-Formylimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B1440690
CAS No.: 885275-69-4
M. Wt: 171.16 g/mol
InChI Key: DZEDNFVHDCIGQT-UHFFFAOYSA-N
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Description

2-Formylimidazo[1,2-a]pyridine-8-carbonitrile is a chemical compound with the molecular formula C9H5N3O . It has a molecular weight of 171.16 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5N3O/c10-4-7-2-1-3-12-5-8(6-13)11-9(7)12/h1-3,5-6H .


Physical And Chemical Properties Analysis

This compound is an off-white solid .

Scientific Research Applications

Synthesis and Reactivity

2-Formylimidazo[1,2-a]pyridine-8-carbonitrile serves as a versatile intermediate in organic synthesis, allowing for the generation of structurally diverse derivatives. A notable method involves the aerobic iron(III)-catalyzed C3-formylation of imidazo[1,2-a]pyridine using dimethyl sulfoxide (DMSO) as both the carbonyl carbon source and solvent. This process facilitates the direct production of 3-formylimidazo[1,2-a]pyridine derivatives in moderate to good yields, showcasing the compound's reactivity and potential for creating complex molecular architectures (Xiang Shijian, Huoji Chen, Qiang Liu, 2016).

Catalytic Applications

In catalysis, this compound derivatives have been explored for their ability to facilitate various chemical transformations. The copper-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, utilizing ethyl tertiary amines as carbon sources, exemplifies the compound's utility in catalytic processes. This method is noted for its broad substrate scope, good functional group tolerance, and the production of valuable derivatives, highlighting the compound's role in developing efficient synthetic methodologies (C. Rao, Shaoyu Mai, Q. Song, 2017).

Fluorescent Probes and Spectroscopic Applications

The development of fluorescent probes for DNA detection is another exciting application. Novel aminated benzimidazo[1,2-a]quinolines, which can be synthesized from this compound derivatives, have shown potential as DNA-specific fluorescent probes. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their utility in biochemical and medical research for studying DNA interactions (N. Perin, M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2011).

Antimicrobial and Antifungal Activities

This compound derivatives have also been investigated for their antimicrobial and antifungal properties. The synthesis of new compounds incorporating a 1H-benzo-triazole moiety or 1,3,4-thiadiazole derivatives with this compound has led to the discovery of potent antimicrobial and antifungal agents. These findings open up avenues for the development of new therapeutic agents to combat infectious diseases (F. Al-Omran, A. El-Khair, R. Mohareb, 2002).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been reported to be utilized as the core backbone for the development of covalent inhibitors , suggesting potential targets could be proteins or enzymes that can be modulated by covalent inhibition.

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can be functionalized via radical reactions , which may suggest a possible interaction with its targets.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to have potential as covalent anticancer agents , suggesting that they may have effects on cell proliferation and survival.

Biochemical Analysis

Biochemical Properties

2-Formylimidazo[1,2-a]pyridine-8-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction between this compound and these enzymes can lead to the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways. Additionally, this compound can bind to proteins and other biomolecules, affecting their function and stability .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, leading to changes in their activity and function. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and survival. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key metabolic enzymes. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of drugs and other xenobiotics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, and it can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound can influence its activity and function, affecting its overall efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound can determine its effects on cellular processes and its overall efficacy in biochemical research.

Properties

IUPAC Name

2-formylimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-7-2-1-3-12-5-8(6-13)11-9(7)12/h1-3,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEDNFVHDCIGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693074
Record name 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-69-4
Record name 2-Formylimidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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